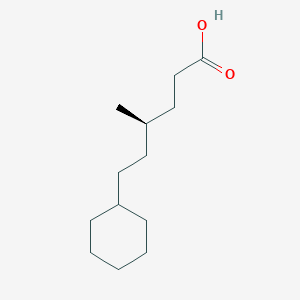

(4R)-6-cyclohexyl-4-methylhexanoic acid

Description

(4R)-6-cyclohexyl-4-methylhexanoic acid is a branched-chain carboxylic acid characterized by a cyclohexyl substituent at the sixth carbon and a methyl group at the fourth carbon of the hexanoic acid backbone. The stereochemistry at the fourth carbon (R-configuration) introduces chirality, which may influence its biological activity and physicochemical properties. This compound is structurally distinct due to its combination of a hydrophobic cyclohexyl group, a methyl branch, and a polar carboxylic acid terminus.

Properties

Molecular Formula |

C13H24O2 |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(4R)-6-cyclohexyl-4-methylhexanoic acid |

InChI |

InChI=1S/C13H24O2/c1-11(8-10-13(14)15)7-9-12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 |

InChI Key |

MSNMOSOYSBVXTJ-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](CCC1CCCCC1)CCC(=O)O |

Canonical SMILES |

CC(CCC1CCCCC1)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4R)-6-cyclohexyl-4-methylhexanoic acid with structurally or functionally related compounds, based on the available evidence and general organic chemistry principles.

Structural Analogs

2.1.1 Branched-Chain Carboxylic Acids

- Branched-chain acids like this are often metabolized more slowly than linear analogs due to steric hindrance .

- 6-Cyclohexylhexanoic Acid (without methyl branch): The linear structure may enhance packing in crystalline phases, increasing melting point. However, the lack of a methyl branch could reduce stereochemical complexity and limit interactions with chiral biological targets .

2.1.2 Cyclohexyl-Substituted Compounds

- Cyclohexyl groups are known to enhance lipid solubility, as seen in studies comparing esters and their linear counterparts .

Functional Analogs

2.2.1 Immunomodulatory Esters (TDEs vs. Diesters)

For example:

- Linear non-branched TDEs showed greater immunostimulatory activity in vitro than diesters, but in vivo responses were similar .

- Branched structures like the methyl group in this compound might similarly influence metabolic stability or receptor binding.

Q & A

Q. What are the optimal synthetic routes for (4R)-6-cyclohexyl-4-methylhexanoic acid, and how can stereochemical purity be ensured?

Synthesis typically involves cyclohexyl group introduction via Friedel-Crafts alkylation or cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst . For stereochemical control, asymmetric hydrogenation or chiral auxiliaries are employed. Enantiomeric purity is validated using chiral HPLC or polarimetry, with X-ray crystallography confirming absolute configuration .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound is lipophilic (logP ~3.5) due to the cyclohexyl group, with poor aqueous solubility. Stability studies in buffered solutions (pH 2–9) show degradation above pH 7, necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does the (4R) configuration influence biological activity compared to its (4S) enantiomer?

The (4R) configuration enhances binding to target enzymes (e.g., carboxylases) via steric complementarity. Comparative studies using enzyme inhibition assays (IC₅₀) and molecular docking reveal a 10-fold higher potency for the (4R) form . Chiral chromatography (Chiralpak IA column) separates enantiomers for individual testing .

Q. What strategies resolve contradictions in kinetic data during enzyme inhibition studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., substrate concentration, pH). Use standardized protocols (e.g., fixed [ATP] in kinase assays) and validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can metabolic pathways of this compound be elucidated in vitro?

Q. What computational methods predict its interactions with lipid bilayers or protein targets?

Molecular dynamics (MD) simulations (AMBER or GROMACS) model membrane permeability, while docking (AutoDock Vina) identifies binding sites on proteins like fatty acid-binding proteins (FABPs) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.